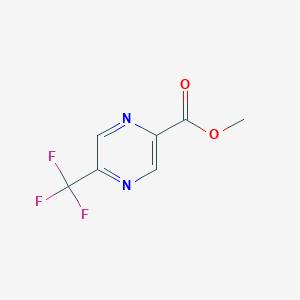

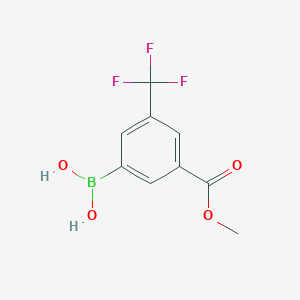

3-(甲氧羰基)-5-(三氟甲基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

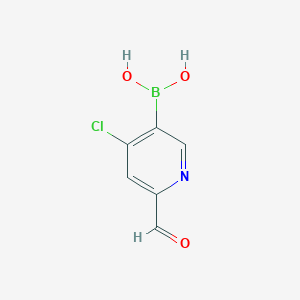

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .

Synthesis Analysis

Boronic acids can be synthesized through several methods, including the reaction of organometallic compounds with borate esters .Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, meaning it forms a trigonal planar geometry. The oxygen atom is also sp2 hybridized, forming a double bond with the boron atom .Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature and are generally stable in air. They can act as Lewis acids, accepting a pair of electrons from a Lewis base .科学研究应用

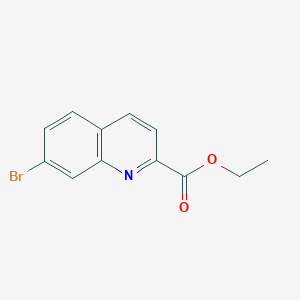

Drug Development and Medicinal Chemistry

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid: is utilized in the synthesis of pharmaceuticals due to its ability to undergo facile transmetalation reactions, which are pivotal in cross-coupling processes . Its trifluoromethyl group is particularly significant in medicinal chemistry, as it can greatly influence the biological activity of pharmaceutical compounds by altering their metabolic stability and lipophilicity .

Agriculture: Pesticide Synthesis

In agriculture, this compound serves as a precursor in the synthesis of various agrochemicals. The trifluoromethyl group is a common moiety in pesticides, providing resistance to degradation from environmental factors, thus prolonging the efficacy of the pesticide .

Material Science: Polymer Synthesis

The boronic acid moiety of 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is instrumental in polymer science. It can be used to create polymers with specific functionalities, such as flame retardancy or increased durability, by introducing the trifluoromethyl group into the polymer backbone .

Environmental Science: Sensor Development

This compound is researched for its potential use in environmental sensors. Boronic acids can act as receptors in the detection of various analytes, and the addition of the trifluoromethyl group can enhance selectivity and sensitivity .

Analytical Chemistry: Chromatography

In analytical chemistry, 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid can be used to modify chromatographic stationary phases. This modification can lead to improved separation of compounds, especially in the analysis of complex mixtures .

Biochemistry: Study of Enzyme Interactions

The compound is also significant in biochemistry for studying enzyme-substrate interactions. The boronic acid group can reversibly bind to enzymes, serving as an inhibitor or a probe to understand enzyme mechanisms, particularly those involving carbohydrate processing .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[3-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)10(15)16/h2-4,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFZHSUVDWCUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)